2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1h-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol
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Overview
Description
2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol is a complex organic compound featuring a unique structure with both imidazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrazine intermediates, followed by their coupling under specific conditions. Common reagents include brominating agents, methylating agents, and thiolating agents. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. Purification methods such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives are known to be effective.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the pyrazine ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-methyl-4-(methylsulfonyl)benzene
- 4-Bromo-1-methyl-2-(methylsulfonyl)benzene
Uniqueness
Compared to similar compounds, 2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol is unique due to the presence of both imidazole and pyrazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions and applications, making it a versatile compound in research and industry.
Properties
CAS No. |
108905-70-0 |
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Molecular Formula |
C13H17BrN4OS |
Molecular Weight |
357.27 g/mol |
IUPAC Name |
2-(5-bromo-3-methyl-2-methylsulfanylimidazol-4-yl)-1-(5-methylpyrazin-2-yl)propan-2-ol |
InChI |
InChI=1S/C13H17BrN4OS/c1-8-6-16-9(7-15-8)5-13(2,19)10-11(14)17-12(20-4)18(10)3/h6-7,19H,5H2,1-4H3 |
InChI Key |
JMZYAGIUHJVEMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)CC(C)(C2=C(N=C(N2C)SC)Br)O |
Origin of Product |
United States |
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